molecular formula C13H24Cl2N4 B2485899 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride CAS No. 2361645-27-2

3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride

Cat. No.: B2485899
CAS No.: 2361645-27-2
M. Wt: 307.26
InChI Key: MHVCMMOVMSHCKD-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride is a useful research compound. Its molecular formula is C13H24Cl2N4 and its molecular weight is 307.26. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Effects

A study on pyrazoline derivatives, which include structures similar to 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine; dihydrochloride, demonstrated potential anticholinesterase effects. These compounds are of interest for treating neurodegenerative disorders due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Altıntop, 2020).

Antibacterial and Antioxidant Properties

Another study synthesized pyrazoline-based compounds, similar to the chemical , and discovered significant antibacterial and antioxidant activities. These compounds showed promising potential as new classes of antibacterial compounds (Al-ayed, 2011).

Synthesis of Heterocyclic Compounds

Research into the utility of enaminonitriles in heterocyclic synthesis has led to the development of new pyrazole, pyridine, and pyrimidine derivatives. This synthesis method has relevance for compounds like 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine; dihydrochloride (Fadda et al., 2012).

Antiulcer Agents

A compound structurally related to 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine; dihydrochloride was identified as a potential antiulcer agent. This compound, among others, showed a combination of antisecretory and cytoprotective activity in animal models while eliminating adverse effects (Kaminski et al., 1987).

Mechanochemical Synthesis

Research has also explored the mechanochemical synthesis of pyrazoles, which are structurally related to 3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine; dihydrochloride. This method offers an environmentally friendly and efficient approach for synthesizing similar compounds (Saeed & Channar, 2017).

Future Directions

The pyrrolopyrazine scaffold, which is part of the structure of the compound , is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in various papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Target of Action

The specific targets of imidazole-containing compounds can vary widely depending on their structure and functional groups. Some imidazole derivatives are known to target enzymes, receptors, or ion channels, among others .

Mode of Action

The mode of action of imidazole-containing compounds is also diverse and depends on their specific targets. For example, some imidazole derivatives can inhibit the activity of certain enzymes, while others can modulate the function of receptors or ion channels .

Biochemical Pathways

Imidazole-containing compounds can affect various biochemical pathways depending on their targets. For instance, they can influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

Result of Action

The molecular and cellular effects of imidazole-containing compounds can include changes in enzyme activity, alterations in signal transduction, modulation of receptor function, and effects on cell growth and proliferation .

Action Environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and individual patient characteristics .

Properties

IUPAC Name

3,7-dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4.2ClH/c1-10-15-13(11-3-5-14-6-4-11)12-9-16(2)7-8-17(10)12;;/h11,14H,3-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVCMMOVMSHCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCN(C2)C)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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